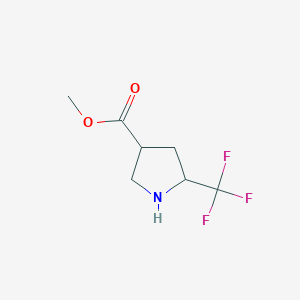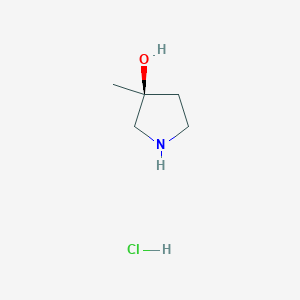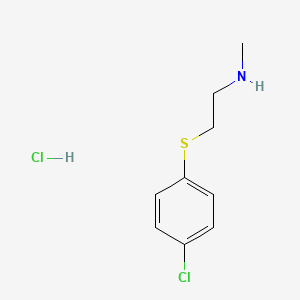
4,4-Difluorochroman-6-amine
Vue d'ensemble
Description
“4,4-Difluorochroman-6-amine” is a chemical compound with the CAS Number: 1187968-09-7 . It has a molecular weight of 185.17 . The compound is in liquid form . It is a useful research chemical for organic synthesis and other chemical processes .
Molecular Structure Analysis
The IUPAC name of “4,4-Difluorochroman-6-amine” is 4,4-difluoro-2,3-dihydrochromen-6-amine . The InChI code is 1S/C9H9F2NO/c10-9(11)3-4-13-8-2-1-6(12)5-7(8)9/h1-2,5H,3-4,12H2 .
Physical And Chemical Properties Analysis
“4,4-Difluorochroman-6-amine” is a liquid . It has a molecular weight of 185.17 .
Applications De Recherche Scientifique
Synthesis and Characterization
Research in the field of organic chemistry has explored the synthesis and characterization of various polysubstituted pyridazinones, utilizing scaffolds like 4,5,6-trifluoropyridazin-3(2H)-one. These processes involve sequential nucleophilic aromatic substitution, which can lead to the formation of polyfunctional systems, potentially including 4,4-difluorochroman-6-amine derivatives. This methodology is significant for drug discovery, as it allows for the creation of a variety of substituted and ring-fused pyridazinone systems (Pattison et al., 2009).
Applications in Material Chemistry
Amines, such as derivatives of 4,4-difluorochroman-6-amine, are crucial in material chemistry. They serve as key intermediates for the synthesis of various polymers like polyamides, polyureas, and polyepoxides, which have applications in industries including automotive, aerospace, and healthcare. The synthesis of biobased primary and secondary amines, possibly including 4,4-difluorochroman-6-amine derivatives, has been explored for their role as building blocks in material chemistry (Froidevaux et al., 2016).
Photophysical Properties and Sensor Applications
Research into amphoteric cruciforms, which could potentially include 4,4-difluorochroman-6-amine derivatives, highlights their unique photophysical properties. These materials exhibit significant changes in absorption and emission when exposed to various chemical agents, suggesting potential applications in sensor technologies for detecting metal cations and amines (McGrier et al., 2011).
Gas Separation and Membrane Technology
In the realm of polymer engineering, 4,4-difluorochroman-6-amine derivatives might be relevant in the synthesis of specialized polyimides for gas separation applications. This includes the development of hyperbranched polyimides and novel organosoluble fluorinated polyimides, which are pertinent for creating efficient gas separation membranes (Fang et al., 2000; Chung & Hsiao, 2008)(https://consensus.app/papers/novel-fluorinated-polyimides-derived-chung/b8cbe46b042d5f7cbd4e9826a89cd90b/?utm_source=chatgpt).
Macromolecular Prodrug Carriers
Studies have been conducted on using oxidized cellulose as a macromolecular prodrug carrier, where the potential of linking amines, like derivatives of 4,4-difluorochroman-6-amine, to biocompatible polymers has been explored. This research is vital for developing novel drug delivery systems (Zhu, Kumar, & Banker, 2001).
Propriétés
IUPAC Name |
4,4-difluoro-2,3-dihydrochromen-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)3-4-13-8-2-1-6(12)5-7(8)9/h1-2,5H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMQRVULTNRTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1(F)F)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluorochroman-6-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)
![Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432594.png)

![[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol](/img/structure/B1432598.png)

![1-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1432600.png)






![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)